![molecular formula C10H16O3 B2933007 2,8,11-Trioxadispiro[2.1.55.33]tridecane CAS No. 2248292-49-9](/img/structure/B2933007.png)
2,8,11-Trioxadispiro[2.1.55.33]tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,11-Trioxadispiro[2.1.55.33]tridecane, also known as TOTD, is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. TOTD is a spirocyclic compound that contains two oxygen atoms and a nitrogen atom in its core structure. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, physiological effects, and potential applications in scientific research. In
Mechanism Of Action
The mechanism of action of 2,8,11-Trioxadispiro[2.1.55.33]tridecane is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activities by disrupting the cell membrane of microorganisms. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been shown to increase the permeability of bacterial cell membranes, leading to cell death. The compound may also inhibit the synthesis of bacterial cell wall components, leading to cell lysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,8,11-Trioxadispiro[2.1.55.33]tridecane have been studied in vitro and in vivo. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been shown to have low toxicity and does not cause significant damage to mammalian cells. However, the compound has been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has also been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Advantages And Limitations For Lab Experiments
The advantages of using 2,8,11-Trioxadispiro[2.1.55.33]tridecane in lab experiments include its low toxicity, high stability, and unique structure. 2,8,11-Trioxadispiro[2.1.55.33]tridecane can be synthesized using a relatively simple method and can be easily purified. However, the limitations of using 2,8,11-Trioxadispiro[2.1.55.33]tridecane in lab experiments include its limited solubility in water and its potential to induce oxidative stress in cells.
Future Directions
There are several future directions for the study of 2,8,11-Trioxadispiro[2.1.55.33]tridecane. One potential direction is the development of 2,8,11-Trioxadispiro[2.1.55.33]tridecane-based antibacterial and antifungal agents. Another potential direction is the study of 2,8,11-Trioxadispiro[2.1.55.33]tridecane as a potential treatment for viral infections. In addition, 2,8,11-Trioxadispiro[2.1.55.33]tridecane could be studied as a potential therapeutic agent for neurodegenerative diseases, as it has been shown to inhibit acetylcholinesterase activity. Further studies are needed to fully understand the mechanism of action of 2,8,11-Trioxadispiro[2.1.55.33]tridecane and its potential applications in scientific research.
Synthesis Methods
The synthesis of 2,8,11-Trioxadispiro[2.1.55.33]tridecane involves the reaction of 1,3-dioxolane with 1,3-diaminopropane in the presence of a Lewis acid catalyst. The reaction proceeds through a cyclization process, forming the spirocyclic 2,8,11-Trioxadispiro[2.1.55.33]tridecane compound. The synthesis of 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been optimized using various catalysts, including zinc triflate, boron trifluoride etherate, and aluminum chloride. The yield of 2,8,11-Trioxadispiro[2.1.55.33]tridecane can be improved by using a higher concentration of reactants, a longer reaction time, and a higher reaction temperature.
Scientific Research Applications
2,8,11-Trioxadispiro[2.1.55.33]tridecane has been studied extensively for its potential applications in scientific research. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and has been found to be effective in inhibiting bacterial growth. 2,8,11-Trioxadispiro[2.1.55.33]tridecane has also been shown to have antifungal activity against Candida albicans and Aspergillus niger. In addition, 2,8,11-Trioxadispiro[2.1.55.33]tridecane has been shown to have antiviral activity against the herpes simplex virus.
properties
IUPAC Name |
2,8,11-trioxadispiro[2.1.55.33]tridecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-4-11-5-2-9(1)7-10(8-13-10)3-6-12-9/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXULUUWXZDPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,8,11-Trioxadispiro[2.1.55.33]tridecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)
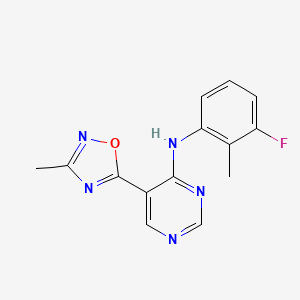
![3-(3-methoxyphenyl)-2,5-disulfanylidene-2H,3H,4H,5H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932928.png)
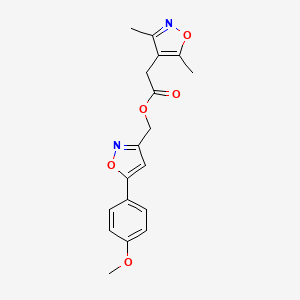
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
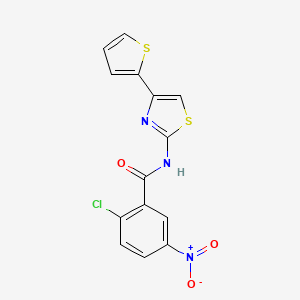
![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)
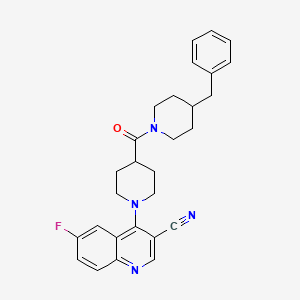
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)
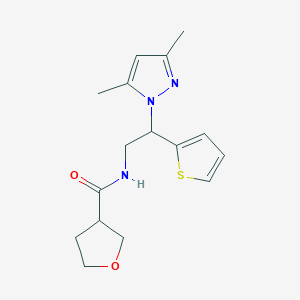
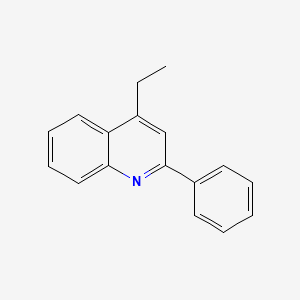
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2932941.png)
